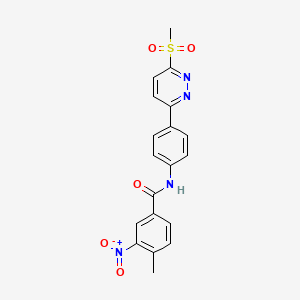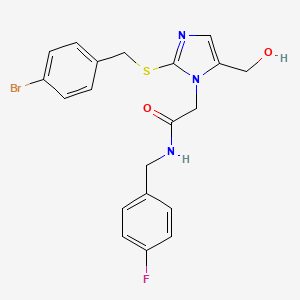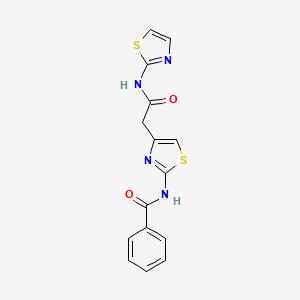
4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Descripción general
Descripción
4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MPT0G030, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, this compound causes the degradation of oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the formation of new blood vessels, which are crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is its potent anti-tumor activity against various cancer cell lines. This compound also exhibits good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility, which may limit its bioavailability in vivo.
Direcciones Futuras
For 4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide research include further preclinical studies to evaluate its efficacy and safety in animal models of cancer. In addition, clinical trials will be needed to evaluate the safety and efficacy of this compound in human patients. Further studies will also be needed to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammatory and autoimmune diseases.
In conclusion, this compound is a novel small molecule compound that exhibits potent anti-tumor activity and has potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HSP90, leading to the degradation of oncogenic proteins and induction of apoptosis in cancer cells. Further research is needed to evaluate the safety and efficacy of this compound in animal models and human patients, as well as explore its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUMRFOVVYSPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3304165.png)
![N-(3,5-dimethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304170.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3304183.png)
![N-(2-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304191.png)
![N-(4-acetylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304200.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B3304202.png)

![3-((2,5-dimethylbenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304211.png)
![3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304214.png)
![7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304219.png)
![7-(4-ethoxyphenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304220.png)

